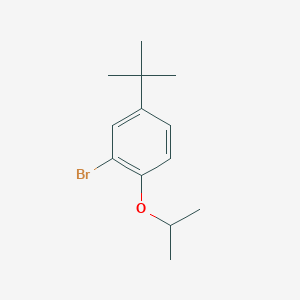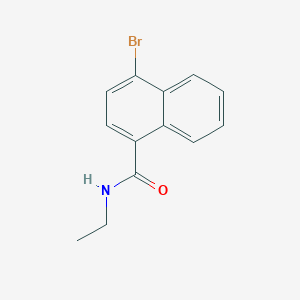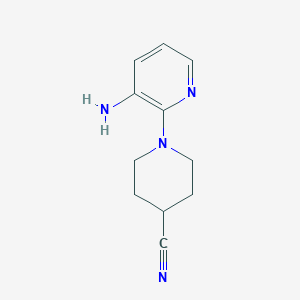
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile” is a compound with the molecular formula C11H14N4 . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile”, has been a subject of interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of these compounds often involves multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular structure of “1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile” consists of a six-membered piperidine ring attached to a pyridine ring via a carbonitrile group . The piperidine ring includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines, including “1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Wissenschaftliche Forschungsanwendungen
Drug Design and Pharmaceutical Industry
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Kinase Inhibitors
Piperazine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are often found in kinase inhibitors, which are a type of drug that blocks certain proteins called kinases .
Receptor Modulators
Piperazine is also used in the synthesis of receptor modulators . These are drugs that can either block or stimulate receptors to achieve a therapeutic effect .
Synthesis of Biologically Active Compounds
Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .
Optimization of Pharmacokinetic Properties
The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Scaffold for Arranging Pharmacophoric Groups
Piperazine is used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Wirkmechanismus
Target of Action
The primary target of the compound “1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile” is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
This compound acts as a potent and selective inhibitor of CHK1 . It is an adenosine triphosphate (ATP) competitive inhibitor, meaning it competes with ATP for binding to the active site of the CHK1 kinase . This inhibits the kinase activity of CHK1, preventing it from phosphorylating its substrates and thus disrupting the cell cycle checkpoints controlled by CHK1 .
Biochemical Pathways
The inhibition of CHK1 affects the cell cycle checkpoints in Synthesis (S) or Gap 2 (G2) phase . Normally, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . By inhibiting CHK1, this compound disrupts these processes, potentially leading to cell death in cells with DNA damage .
Pharmacokinetics
It is mentioned that similar compounds have shown issues with metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The result of the action of “1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile” is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and efficacy as a single agent . By inhibiting CHK1, it disrupts the cell’s ability to repair DNA damage, which can lead to cell death, particularly in cancer cells that have high levels of DNA damage .
Eigenschaften
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-8-9-3-6-15(7-4-9)11-10(13)2-1-5-14-11/h1-2,5,9H,3-4,6-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDELUBJSOLDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

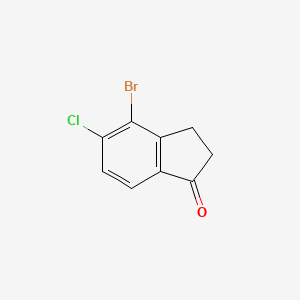
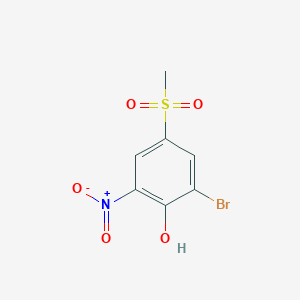


![(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1374746.png)
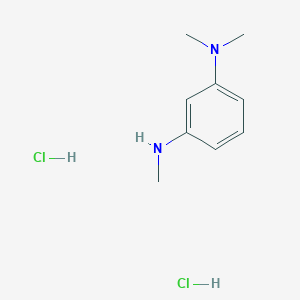

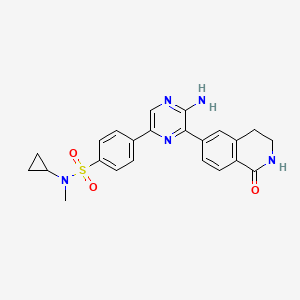
![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)

